Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate
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Overview
Description
Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate: is a chemical compound with the following properties:
Chemical Formula: CHFO
Molecular Weight: 260.21 g/mol
CAS Number: 1151240-88-8
Preparation Methods
Synthetic Routes: The synthesis of this compound involves esterification and subsequent keto-enol tautomerization. Here’s a simplified synthetic route:
Esterification: Ethyl 3-oxobutanoate reacts with 2,4,5-trifluorobenzoyl chloride in the presence of a base (such as pyridine) to form the desired ester.
Keto-Enol Tautomerization: The ester undergoes keto-enol tautomerization, resulting in the final product.
Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Reactions:
Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the keto group yields the alcohol derivative.
Substitution: The trifluorophenyl group can undergo substitution reactions.
Hydrolysis: Acidic or basic hydrolysis conditions.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
- Hydrolysis: Ethyl 3-hydroxy-4-(2,3,4-trifluorophenyl)butanoate
- Reduction: Ethyl 3-hydroxy-4-(2,3,4-trifluorophenyl)butanoate (alcohol derivative)
Scientific Research Applications
This compound finds applications in:
Medicine: As a potential drug intermediate or building block.
Chemical Synthesis: For creating more complex molecules.
Biocatalysis: Enzymatic transformations using this compound as a substrate.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.
Properties
Molecular Formula |
C12H11F3O3 |
---|---|
Molecular Weight |
260.21 g/mol |
IUPAC Name |
ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate |
InChI |
InChI=1S/C12H11F3O3/c1-2-18-10(17)6-8(16)5-7-3-4-9(13)12(15)11(7)14/h3-4H,2,5-6H2,1H3 |
InChI Key |
GWHHWSWUYXNBKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=C(C(=C(C=C1)F)F)F |
Origin of Product |
United States |
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